3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
“3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a complex organic compound. It is composed of a benzamide moiety with a 3-methoxy substitution, and a dibenzo[b,f][1,4]oxazepin moiety with an 8-methyl-11-oxo substitution .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a benzamide moiety and a dibenzo[b,f][1,4]oxazepin moiety. The benzamide moiety has a methoxy (OCH3) group attached to the 3-position, and the dibenzo[b,f][1,4]oxazepin moiety has a methyl (CH3) group at the 8-position and a carbonyl (C=O) group at the 11-position .Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis of Novel Heterocyclic Compounds : Research has led to the synthesis of novel heterocyclic compounds derived from related structures, demonstrating anti-inflammatory and analgesic activities. These compounds have been found to inhibit cyclooxygenase (COX) enzymes, showing potential as therapeutic agents for inflammatory conditions (Abu‐Hashem et al., 2020).
High-Yield Synthesis for Radiopharmaceuticals : A high-yield synthesis method for related compounds has been developed for the preparation of radiopharmaceuticals, indicating the importance of such structures in diagnostic imaging and therapy (Bobeldijk et al., 1990).
Material Science and Chemistry
New Polyamide Materials : Related benzamide structures have been used to synthesize new polyamide materials, highlighting the potential for such compounds in creating high-performance polymers with desirable physicomechanical properties (Goikhman et al., 1997).
Antimicrobial and Antioxidant Activities : Certain benzamides have shown antimicrobial and antioxidant activities, suggesting that similar compounds could serve as leads for the development of new antimicrobial agents (Yang et al., 2015).
Advanced Synthesis Techniques
- Novel Synthesis Approaches : Innovative synthesis techniques for creating complex heterocyclic structures related to the compound have been explored, contributing to the advancement of synthetic organic chemistry and the development of new therapeutic molecules (Raboisson et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-6-8-20-18(10-13)24-22(26)17-12-15(7-9-19(17)28-20)23-21(25)14-4-3-5-16(11-14)27-2/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXBRZZREYQXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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